2,4,6-Triaminoquinazoline
Overview
Description
Quinazoline-2,4,6-triamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound consists of a quinazoline core with three amino groups attached at positions 2, 4, and 6. Quinazoline derivatives are known for their pharmacological properties, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niementowski Synthesis: This method involves the reaction of anthranilic acid with formamide, leading to the formation of quinazoline derivatives.
Nucleophilic Aromatic Substitution Reaction (SNAr): This reaction involves the substitution of a leaving group on an aromatic ring with a nucleophile, resulting in the formation of quinazoline derivatives.
Industrial Production Methods
The industrial production of quinazoline-2,4,6-triamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit a range of biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, making it a potential treatment for gout . Additionally, quinazoline-2,4,6-triamine can act as a superoxide scavenger, reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of quinazoline-2,4,6-triamine, known for its broad spectrum of pharmacological activities.
Quinazolinone: A derivative with a carbonyl group at position 4, exhibiting different biological activities compared to quinazoline-2,4,6-triamine.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with amino groups at positions 2 and 6 and a carbonyl group at position 4.
Uniqueness
Quinazoline-2,4,6-triamine is unique due to the presence of three amino groups, which can significantly influence its chemical reactivity and biological activity. This compound has shown better inhibitory activity against xanthine oxidase compared to other derivatives, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
quinazoline-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWEZVYRBKOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303497 | |
Record name | 2,4,6-Triaminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13741-90-7 | |
Record name | 2,4,6-Triaminoquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13741-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Triaminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13741-90-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIAMINOQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZD2M6Q8CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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